molecular formula C17H18N2O2 B240812 N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamide

N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamide

Número de catálogo B240812
Peso molecular: 282.34 g/mol
Clave InChI: DOXJNAKZEZZXKA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamide, also known as Dapagliflozin, is a sodium-glucose cotransporter 2 (SGLT2) inhibitor. It is a small molecule drug that is used to treat type 2 diabetes mellitus. Dapagliflozin works by inhibiting the reabsorption of glucose in the kidneys, resulting in increased urinary glucose excretion and improved glycemic control.

Mecanismo De Acción

N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamiden works by inhibiting the SGLT2 transporter in the kidneys, which is responsible for reabsorbing glucose from the urine back into the bloodstream. By blocking this transporter, dapagliflozin increases urinary glucose excretion and reduces blood glucose levels. This mechanism of action is independent of insulin secretion or action, making dapagliflozin a useful treatment option for patients with type 2 diabetes who have insulin resistance or inadequate insulin secretion.
Biochemical and Physiological Effects
In addition to its glucose-lowering effects, dapagliflozin has been shown to have other beneficial effects on metabolic parameters such as body weight, blood pressure, and lipid profile. These effects are thought to be mediated by changes in insulin sensitivity and energy metabolism. N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamiden has also been shown to improve beta-cell function, which is important for maintaining long-term glycemic control in patients with type 2 diabetes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamiden has several advantages for use in lab experiments, including its well-characterized mechanism of action, availability of preclinical and clinical data, and commercial availability as a drug product. However, there are also limitations to its use, such as the need for specialized assays to measure urinary glucose excretion and potential off-target effects on other transporters or enzymes.

Direcciones Futuras

Future research directions for dapagliflozin include investigating its potential use in combination with other glucose-lowering agents, exploring its effects on cardiovascular and renal outcomes in patients with type 2 diabetes, and investigating its potential use in other metabolic disorders such as obesity and non-alcoholic fatty liver disease. There is also ongoing research into the development of newer SGLT2 inhibitors with improved pharmacokinetic and pharmacodynamic properties.

Métodos De Síntesis

N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamiden can be synthesized using a multi-step process starting from 3-methylbenzaldehyde and 4-(dimethylamino)phenyl isocyanate. The synthesis involves the formation of an intermediate urea derivative, which is then converted to the final product through a series of reactions including acylation and cyclization.

Aplicaciones Científicas De Investigación

N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamiden has been extensively studied in preclinical and clinical trials for its efficacy and safety in treating type 2 diabetes. It has also been investigated for its potential use in other metabolic disorders such as obesity and non-alcoholic fatty liver disease. In addition, recent studies have explored the potential benefits of SGLT2 inhibitors in reducing cardiovascular and renal outcomes in patients with type 2 diabetes.

Propiedades

Fórmula molecular

C17H18N2O2

Peso molecular

282.34 g/mol

Nombre IUPAC

N-[4-(dimethylcarbamoyl)phenyl]-3-methylbenzamide

InChI

InChI=1S/C17H18N2O2/c1-12-5-4-6-14(11-12)16(20)18-15-9-7-13(8-10-15)17(21)19(2)3/h4-11H,1-3H3,(H,18,20)

Clave InChI

DOXJNAKZEZZXKA-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N(C)C

SMILES canónico

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)N(C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.